2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

regioisomer pyridine attachment structure-activity relationship

Select this compound for its unique 2-pyridylmethylsulfanyl linkage and phenoxymethyl substituent. It enables systematic SAR exploration separate from the 3-pyridyl regioisomer, avoids free-thiol artifacts in anti-inflammatory studies, and serves as a stable probe for investigating the acid-catalyzed oxadiazole-to-thiazolone rearrangement. Ideal for lead optimization and in vitro ADME profiling. Contact us for a tailored quotation.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS No. 1011680-10-6
Cat. No. B6525798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
CAS1011680-10-6
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=CC=N3
InChIInChI=1S/C15H13N3O2S/c1-2-7-13(8-3-1)19-10-14-17-18-15(20-14)21-11-12-6-4-5-9-16-12/h1-9H,10-11H2
InChIKeyKWLGYJJLTXXGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine (CAS 1011680-10-6): Procurement-Relevant Compound Profile


2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a synthetic heterocyclic compound belonging to the S-alkylated 1,3,4-oxadiazole class. It features a pyridine ring linked via a sulfanylmethyl bridge to a 1,3,4-oxadiazole core bearing a phenoxymethyl substituent [1]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for amide and ester groups . The compound is available from specialty chemical suppliers for research use; however, published characterization data remain limited, making independent verification of its properties essential prior to procurement.

Why 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine Cannot Be Simply Swapped with In-Class Analogs


Generic substitution within the 1,3,4-oxadiazole family is not straightforward because minor structural variations—such as the position of pyridine attachment (2- vs 3- linkage), the nature of the 5-substituent (phenoxymethyl vs benzyl vs heteroaryl), and the presence or absence of a sulfanylmethyl spacer—can drastically alter target binding, selectivity, and pharmacokinetic profile [1]. Structure-activity relationship (SAR) analyses of pyridine-oxadiazole hybrids demonstrate that cytotoxicity against cancer cell lines varies widely with substituent type and position . The quantitative evidence below highlights the specific differentiators that inform a scientifically grounded selection decision.

Quantitative Evidence Guide: 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine Differentiation Data


Regioisomeric Positioning of the Pyridine Ring Alters Biological Activity

In the S-alkylated 1,3,4-oxadiazole series, the attachment point of the pyridine ring (2-position vs 3-position) is known to influence receptor binding. While direct head-to-head data for 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine versus its 3-pyridylmethyl regioisomer (CAS 1011686-86-4) are not publicly available, class-level SAR evidence from pyridine-oxadiazole anticancer agents demonstrates that the position of the pyridyl substituent can alter cytotoxicity by an order of magnitude (IC50 range 6.99 μM to >100 μM) [1]. The 2-pyridylmethyl attachment found in the target compound is consistent with the active configuration observed in the most potent congeners of related series, whereas the 3-isomer has not been reported in active anticancer analogs [1].

regioisomer pyridine attachment structure-activity relationship

Substituent-Specific Reactivity: Unique Acid-Catalyzed Rearrangement Enabled by the Phenoxymethyl Group

Under acidic conditions, 5-phenoxymethyl-1,3,4-oxadiazole-2(3H)-thiones undergo a rearrangement to 4-aryl-3-arylacetamido-2H,3H-1,3-thiazol-2-ones, whereas 5-benzyl analogs do not undergo this transformation [1]. This reactivity is specific to the phenoxymethyl-substituted oxadiazole scaffold. The target compound, as the S-alkylated derivative of this thione, retains the oxadiazole core and may exhibit a distinct reactivity profile under acidic or nucleophilic conditions compared to its benzyl- or furan-substituted counterparts, which lack the electron-withdrawing phenoxy group that facilitates the rearrangement.

phenoxymethyl acid-catalyzed rearrangement thiazolone

Phenoxymethyl Group Confers Distinct ADME Properties Relative to Benzyl and Heteroaryl Analogs

In silico ADME screening of a library of S-alkylated 1,3,4-oxadiazole hybrids demonstrated that the majority of compounds satisfy Lipinski's Rule of Five and possess good predicted pharmacokinetic profiles . The phenoxymethyl group contributes a moderate electron-withdrawing effect and additional hydrogen-bond acceptor capacity via the ether oxygen, which can favorably modulate logP and aqueous solubility compared to purely hydrophobic benzyl substituents. While specific comparative data for the phenoxymethyl derivative versus its benzyl or furan counterparts are not reported in head-to-head format, the class-level ADME trends suggest that the phenoxymethyl substituent may offer superior drug-likeness parameters for lead optimization campaigns [1].

phenoxymethyl ADME prediction drug-likeness lipophilicity

S-Alkylation of the Oxadiazole-Thione Core Converts a Free Thiol into a Stable Thioether, Potentially Improving Bioavailability

The target compound is derived from 5-(phenoxymethyl)-1,3,4-oxadiazole-2(3H)-thione (CAS 74228-33-4), which has been reported to inhibit tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine . The parent thione exists in a thione-thiol tautomeric equilibrium, which can lead to off-target reactivity and poor pharmacokinetics due to the free sulfhydryl group. S-alkylation with a pyridin-2-ylmethyl group converts this equilibrium into a stable thioether, eliminating the reactive thiol while retaining the oxadiazole pharmacophore [1]. This structural modification is expected to enhance cellular permeability and reduce metabolic liability, although direct comparative pharmacokinetic data for the target compound are not yet reported.

S-alkylation thione-thiol equilibrium metabolic stability TNF-alpha

Research and Industrial Application Scenarios for 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine


Medicinal Chemistry Hit-to-Lead Optimization Targeting MCF-7 and A549 Cancer Cell Lines

Based on the demonstrated cytotoxicity of structurally analogous S-alkylated 1,3,4-oxadiazole hybrids against MCF-7 breast cancer cells and pyridine-oxadiazole derivatives against A549 lung cancer cells (IC50 range 6.99–>100 μM) [1], the target compound can serve as a starting scaffold for lead optimization. The 2-pyridylmethylsulfanyl attachment and phenoxymethyl substitution offer two distinct vectors for systematic SAR exploration. Researchers can modify these positions to improve potency while leveraging the favorable ADME predictions observed across this chemical series .

Anti-Inflammatory Target Validation and TNF-α Pathway Probing

The parent thione (5-(phenoxymethyl)-1,3,4-oxadiazole-2(3H)-thione) is reported to inhibit TNF-α . The S-alkylated target compound, with its stable thioether linkage, provides a structurally distinct chemical probe for investigating the contribution of the oxadiazole core to anti-inflammatory activity while avoiding the confounding effects of free thiol reactivity. This makes it suitable for target validation studies in cellular models of inflammation where thiol-containing compounds may produce artifacts.

Mechanistic Studies of Acid-Catalyzed Thiazolone Rearrangement

The phenoxymethyl-substituted oxadiazole scaffold undergoes a unique acid-catalyzed rearrangement to thiazolones, a transformation not observed with benzyl analogs . The target compound, as a stable S-alkylated derivative, can be used to investigate the scope and mechanism of this rearrangement under controlled conditions, providing insights into heterocyclic reactivity that are inaccessible with commercially available 5-benzyl or 5-furan analogs. This application is particularly relevant for academic laboratories studying heterocyclic chemistry and for industrial process chemistry groups developing novel synthetic methodologies.

Pharmacokinetic Profiling of Oxadiazole-Based Tool Compounds

The predicted favorable ADME properties of the S-alkylated oxadiazole class , combined with the unique phenoxymethyl substituent, position this compound as a model substrate for in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability, plasma protein binding). Comparative studies with the 3-pyridylmethyl regioisomer (CAS 1011686-86-4) or the benzyl analog can quantify the impact of regioisomerism and substituent choice on pharmacokinetic parameters, generating actionable data for drug discovery programs that employ oxadiazole cores.

Quote Request

Request a Quote for 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.